molecular formula C11H10BrN3O2 B1363959 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 845885-94-1

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1363959
CAS No.: 845885-94-1
M. Wt: 296.12 g/mol
InChI Key: FJFFHBYCFJNIAV-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its bromobenzyl group and triazole ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromobenzyl bromide and methyl hydrazine.

  • Reaction Steps:

    • The 4-bromobenzyl bromide is reacted with methyl hydrazine to form a hydrazone intermediate.

    • The hydrazone is then cyclized under acidic conditions to form the triazole ring.

    • The resulting triazole is further functionalized to introduce the carboxylic acid group.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding anhydride or ester.

  • Reduction: The bromobenzyl group can undergo reduction to form a bromobenzyl alcohol.

  • Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typical reagents.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Triazole-4-carboxylic acid anhydride or ester.

  • Reduction Products: 4-Bromobenzyl alcohol.

  • Substitution Products: 4-Bromobenzyl hydroxyl or amino derivatives.

Mechanism of Action

Target of Action

A related compound, s-(4-bromobenzyl)cysteine, is known to target glutathione s-transferase p in humans . This enzyme plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione.

Mode of Action

It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets.

Biochemical Pathways

The related compound s-(4-bromobenzyl)cysteine is known to interact with the glutathione s-transferase p, which is involved in the detoxification pathway .

Pharmacokinetics

The related compound s-(4-bromobenzyl)cysteine has some pharmacokinetic information available . It’s important to note that the ADME properties can significantly impact the bioavailability of a compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

  • 1-(4-Methylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

  • 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom enhances the compound's reactivity and potential for further functionalization.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFFHBYCFJNIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383450
Record name 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845885-94-1
Record name 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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